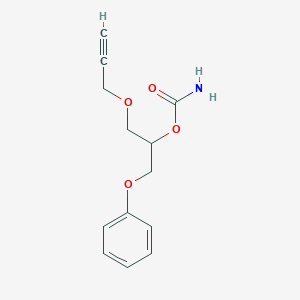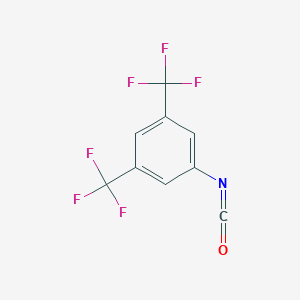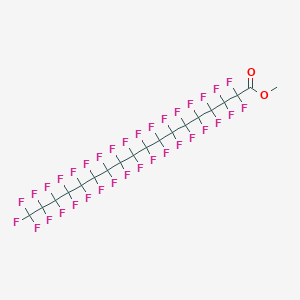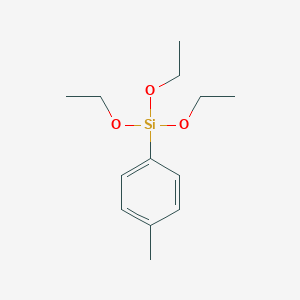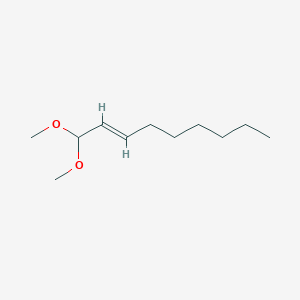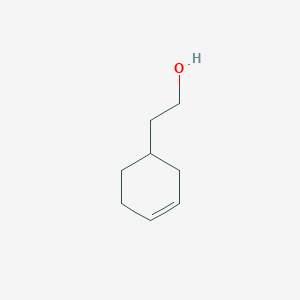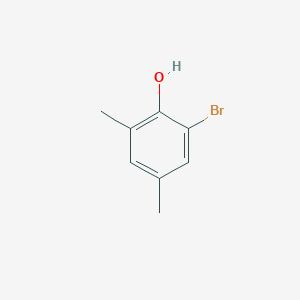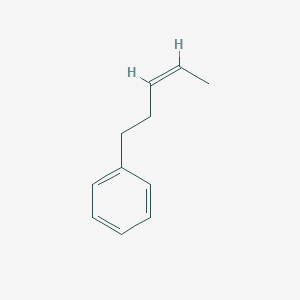![molecular formula C6H14O3 B092619 Ethanol, 2-[(1,1-dimethylethyl)dioxy]- CAS No. 15476-85-4](/img/structure/B92619.png)
Ethanol, 2-[(1,1-dimethylethyl)dioxy]-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethanol, 2-[(1,1-dimethylethyl)dioxy]- (also known as tert-butyl ethylene glycol or TEG) is a chemical compound that has gained significant attention in the scientific community due to its unique properties and potential applications. TEG is a colorless, odorless, and viscous liquid that is soluble in water and many organic solvents. It has a molecular formula of C8H18O3 and a molecular weight of 162.23 g/mol. In
作用机制
The mechanism of action of TEG is not fully understood. However, it is believed that TEG interacts with the water molecules in the sample, forming a hydrogen bond network that stabilizes the structure of the sample. TEG also has a low freezing point, which allows it to remain in a liquid state at low temperatures, preventing the formation of ice crystals.
生化和生理效应
TEG has been shown to have a variety of biochemical and physiological effects. It has been shown to have antioxidant properties, which can protect cells from oxidative damage. TEG has also been shown to have anti-inflammatory properties, which can reduce inflammation in the body. TEG has been used in the treatment of various diseases, including cancer, diabetes, and cardiovascular disease.
实验室实验的优点和局限性
TEG has several advantages for lab experiments. It is a non-toxic and non-flammable liquid that is easy to handle and store. TEG is also a relatively inexpensive chemical that is readily available. However, TEG has some limitations. It is a viscous liquid that can be difficult to work with, and it can interfere with some analytical techniques, such as mass spectrometry.
未来方向
TEG has potential applications in various fields, including medicine, biotechnology, and materials science. Future research could focus on developing new methods for synthesizing TEG, exploring its potential as a cryoprotectant for different types of biological samples, and investigating its potential as a therapeutic agent for various diseases. Additionally, future research could focus on developing new formulations of TEG that can overcome its limitations in lab experiments.
合成方法
The synthesis of TEG can be achieved through the reaction of tert-butanol with ethylene oxide. This reaction is catalyzed by an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction produces TEG and water as byproducts. The reaction can be represented by the following chemical equation:
tert-butanol + ethylene oxide → TEG + H2O
科学研究应用
TEG has been widely used in scientific research due to its unique properties. It is commonly used as a solvent for various organic compounds, including proteins, nucleic acids, and carbohydrates. TEG is also used as a cryoprotectant for biological samples, as it can prevent the formation of ice crystals that can damage the sample during freezing. TEG has been shown to be effective in preserving the viability and functionality of cells, tissues, and organs during cryopreservation.
属性
CAS 编号 |
15476-85-4 |
|---|---|
产品名称 |
Ethanol, 2-[(1,1-dimethylethyl)dioxy]- |
分子式 |
C6H14O3 |
分子量 |
134.17 g/mol |
IUPAC 名称 |
2-tert-butylperoxyethanol |
InChI |
InChI=1S/C6H14O3/c1-6(2,3)9-8-5-4-7/h7H,4-5H2,1-3H3 |
InChI 键 |
FJAUCWNKOXKMHB-UHFFFAOYSA-N |
SMILES |
CC(C)(C)OOCCO |
规范 SMILES |
CC(C)(C)OOCCO |
其他 CAS 编号 |
15476-85-4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




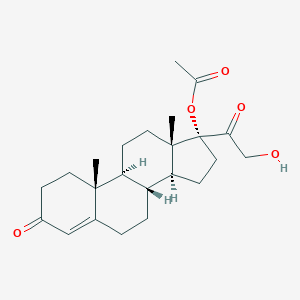
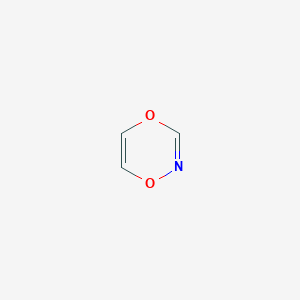
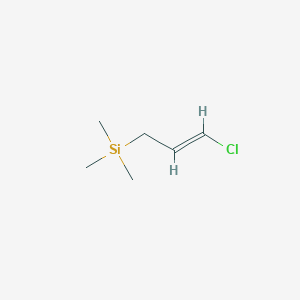
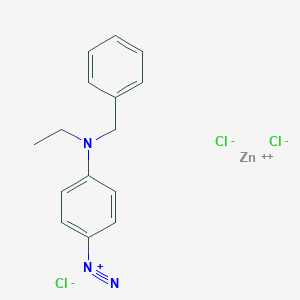
![Methyl (2S)-6-acetamido-2-[[(2S)-2-[[(2S)-2-acetamidopropanoyl]amino]propanoyl]amino]hexanoate](/img/structure/B92542.png)
